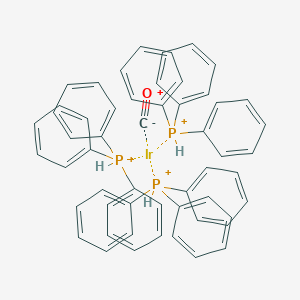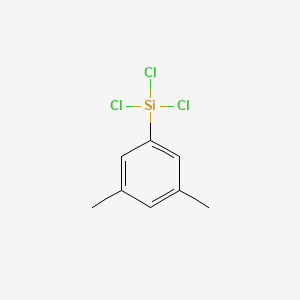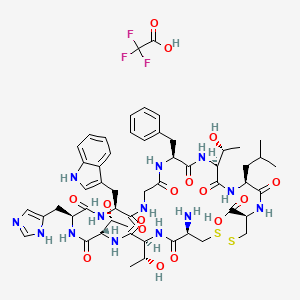
MitoTEMPO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MitoTEMPO is a mitochondria-targeted antioxidant known for its ability to scavenge mitochondrial superoxide. It is a combination of the antioxidant piperidine nitroxide TEMPO with the lipophilic cation triphenylphosphonium, which allows it to pass through lipid bilayers and accumulate in mitochondria . This compound has gained significant attention due to its potential therapeutic applications in mitigating oxidative stress-related diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
MitoTEMPO is synthesized by conjugating TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) with triphenylphosphonium. The synthesis involves the following steps:
Formation of TEMPO Derivative: TEMPO is first functionalized to introduce a reactive group, such as an amine or carboxyl group.
Conjugation with Triphenylphosphonium: The functionalized TEMPO is then reacted with triphenylphosphonium under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. The process typically includes:
Optimization of Reaction Conditions: Parameters such as temperature, solvent, and reaction time are optimized to maximize yield.
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
MitoTEMPO primarily undergoes redox reactions due to its antioxidant properties. It can participate in:
Oxidation: this compound can be oxidized to its oxoammonium form.
Reduction: It can be reduced back to its hydroxylamine form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as ascorbic acid or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions are the oxoammonium and hydroxylamine forms of this compound, which are crucial for its antioxidant activity.
Applications De Recherche Scientifique
MitoTEMPO has a wide range of applications in scientific research, including:
Chemistry: Used as a probe to study redox reactions and oxidative stress.
Biology: Investigated for its role in reducing mitochondrial oxidative stress and improving cellular function.
Medicine: Explored for its potential therapeutic effects in diseases such as neurodegenerative disorders, cardiovascular diseases, and diabetes
Industry: Utilized in the development of antioxidant formulations and as a research tool in drug discovery.
Mécanisme D'action
MitoTEMPO exerts its effects by targeting and scavenging mitochondrial superoxide, a reactive oxygen species. The compound’s lipophilic cation triphenylphosphonium allows it to accumulate in mitochondria, where it neutralizes superoxide radicals. This action reduces oxidative stress and protects mitochondrial function . The molecular targets include mitochondrial superoxide and other reactive oxygen species, and the pathways involved are those related to oxidative stress and mitochondrial function.
Comparaison Avec Des Composés Similaires
Similar Compounds
TEMPOL: Another nitroxide antioxidant but lacks the mitochondrial targeting moiety.
MitoQ: A mitochondria-targeted antioxidant similar to MitoTEMPO but with a different antioxidant moiety (ubiquinone).
SkQ1: A mitochondria-targeted antioxidant with plastoquinone as the antioxidant moiety.
Uniqueness
This compound is unique due to its specific combination of TEMPO and triphenylphosphonium, which allows it to effectively target and accumulate in mitochondria. This specificity enhances its ability to mitigate mitochondrial oxidative stress compared to other antioxidants that do not have mitochondrial targeting capabilities .
Propriétés
Formule moléculaire |
C29H35ClN2O2P |
|---|---|
Poids moléculaire |
510.0 g/mol |
InChI |
InChI=1S/C29H34N2O2P.ClH/c1-28(2)20-23(21-29(3,4)31(28)33)30-27(32)22-34(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;/h5-19,23H,20-22H2,1-4H3;1H |
Clé InChI |
WKKFJIJNGHNQQW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1[O])(C)C)NC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12350680.png)

![isobutyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12350692.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350699.png)
![3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12350701.png)
![(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)piperidin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B12350705.png)

![disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12350716.png)




